molecular formula C11H11Cl2NO4 B3831913 N-[(2,4-dichlorophenoxy)acetyl]alanine CAS No. 50648-96-9

N-[(2,4-dichlorophenoxy)acetyl]alanine

Cat. No.: B3831913
CAS No.: 50648-96-9
M. Wt: 292.11 g/mol
InChI Key: SHQGIYUBFHJOPP-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenoxy)acetyl]alanine is an organic compound characterized by the presence of a dichlorophenoxy group attached to an acetylated alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenoxy)acetyl]alanine typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation of Alanine: The 2,4-dichlorophenoxyacetic acid is then reacted with alanine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenoxy)acetyl]alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Herbicide Development

N-[(2,4-dichlorophenoxy)acetyl]alanine shares structural similarities with 2,4-D, a widely used herbicide. Its potential as a herbicide is based on its ability to mimic plant growth regulators. Preliminary studies suggest it may exhibit herbicidal properties, making it a candidate for further investigation in agricultural applications.

Medicinal Chemistry

Research indicates that this compound may possess anticancer properties. It has been observed to inhibit the growth of certain cancer cell lines, suggesting its potential use in cancer therapeutics. The compound's mechanism of action may involve modulation of receptor activity related to synaptic transmission and plasticity, warranting further exploration.

Data Tables

Case Study 1: Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines. These findings suggest that the compound may interfere with cellular signaling pathways critical for cancer growth and survival. Further research is required to elucidate the precise mechanisms involved.

Case Study 2: Herbicidal Efficacy

Field trials have indicated that compounds similar to this compound can effectively control weed populations without adversely affecting crop yields. This positions the compound as a viable candidate for development into a new class of herbicides.

Mechanism of Action

The mechanism by which N-[(2,4-dichlorophenoxy)acetyl]alanine exerts its effects involves interaction with specific molecular targets. In plants, it may mimic natural auxins, leading to altered growth patterns. In microbial systems, it could disrupt cell wall synthesis or protein function, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    N-[(2,4-dichlorophenoxy)acetyl]glycine: Another derivative with potential herbicidal activity.

Uniqueness

N-[(2,4-dichlorophenoxy)acetyl]alanine is unique due to the presence of the alanine moiety, which may confer specific biological activities not observed in other similar compounds. Its structural features allow for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Biological Activity

N-[(2,4-Dichlorophenoxy)acetyl]alanine is a synthetic compound that combines the properties of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, with the amino acid alanine. Understanding its biological activity is crucial for assessing its potential applications and risks in both agricultural and medical contexts. This article reviews the biological activity of this compound, including its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an N-acyl-alpha-amino acid. Its structure consists of an acetyl group attached to alanine, which is further substituted with a 2,4-dichlorophenoxy group. This configuration is expected to influence its biological interactions and metabolic pathways.

The biological activity of this compound can be linked to the known effects of 2,4-D. The herbicide primarily acts by disrupting plant growth hormone regulation, leading to uncontrolled growth in susceptible plants. In animal models, 2,4-D has been shown to affect various physiological systems:

  • Neurotoxicity : Studies indicate that 2,4-D inhibits acetylcholinesterase (AChE), leading to increased levels of acetylcholine and subsequent neuromuscular dysfunction . This inhibition has been associated with symptoms such as myotonia and reduced locomotor activity.
  • Hepatotoxicity : Research has demonstrated that exposure to 2,4-D can induce oxidative stress and disrupt lipid metabolism in liver cells. Elevated levels of fatty acid oxidation markers have been observed in animal models following exposure .
  • Muscle Toxicity : Case studies have reported severe muscle damage (rhabdomyolysis) in humans following ingestion of 2,4-D . This condition is characterized by elevated creatine kinase levels and muscle pain.

Toxicological Effects

The toxicological profile of this compound reflects the toxicity associated with its parent compound, 2,4-D. Key findings include:

Effect Observation
Acute Toxicity Symptoms include gastrointestinal distress and neurotoxicity .
Hepatotoxicity Increased liver enzymes and fatty acid oxidation indicators .
Neuromuscular Effects Myotonia and impaired locomotor function due to AChE inhibition .

Case Studies

Several case reports highlight the clinical implications of 2,4-D exposure:

  • Case Study 1 : A 65-year-old male ingested 50 mL of 2,4-D with suicidal intent. He exhibited severe gastrointestinal symptoms and muscle damage but recovered with supportive care and urinary alkalinization .
  • Case Study 2 : A young female farmer in Ethiopia presented with loss of consciousness after ingesting 30 mL of 2,4-D. Despite intensive care efforts including mechanical ventilation, she succumbed to complications related to the poisoning .

Research Findings

Recent studies have focused on the biochemical pathways affected by this compound:

  • Mitochondrial Dysfunction : Research indicates that both isolated and formulated forms of 2,4-D can compromise mitochondrial integrity and function in liver cells. This was evidenced by decreased ATP levels and altered membrane potential at low concentrations .
  • Oxidative Stress : The compound has been implicated in generating oxidative stress within cells, which may contribute to its hepatotoxic effects .

Properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO4/c1-6(11(16)17)14-10(15)5-18-9-3-2-7(12)4-8(9)13/h2-4,6H,5H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQGIYUBFHJOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032388
Record name N-((2,4-Dichlorophenoxy)acetyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50648-96-9
Record name L-Alanine, N-((2,4-dichlorophenoxy)acetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((2,4-Dichlorophenoxy)acetyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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